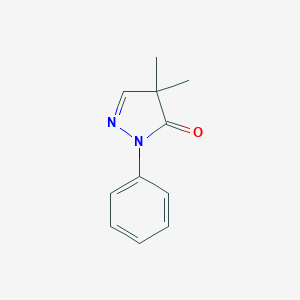
4,4-Dimethyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-phenylpyrazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Analgesic and Anti-inflammatory Properties
-
Antibacterial Activity
- Recent studies have shown that derivatives of 4-aminoantipyrine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a Schiff base derivative demonstrated significant activity against Bacillus cereus and Salmonella typhimurium, making it a potential candidate for developing new antibacterial agents .
- Antiviral Applications
Synthesis and Derivative Development
The synthesis of 4-aminoantipyrine derivatives often involves the formation of Schiff bases with aldehydes or ketones, enhancing their biological activity. These derivatives have been explored for various applications:
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of a novel Schiff base derived from 4-aminoantipyrine against multiple bacterial strains. The minimal inhibitory concentration (MIC) was determined using the disc diffusion method, revealing significant inhibition zones for Bacillus cereus (MIC = 12.5 μg/mL) and Salmonella typhimurium (MIC = 50 μg/mL). This suggests potential for therapeutic use in treating bacterial infections .
Case Study 2: Antiviral Efficacy
Another research focused on the antiviral properties of iodoantipyrine, which was tested against various viruses. The findings indicated that this derivative could effectively reduce viral load in infected cells, showcasing its potential as a therapeutic agent in virology .
Eigenschaften
CAS-Nummer |
17694-06-3 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
CDJKTJRGELREMK-UHFFFAOYSA-N |
SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Synonyme |
2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















